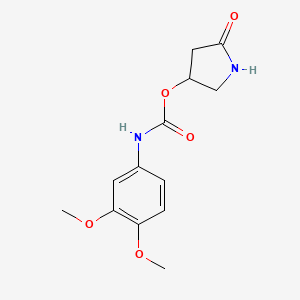
5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate is a compound that features a pyrrolidine ring and a carbamate group attached to a 3,4-dimethoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate typically involves the reaction of 5-oxopyrrolidine with 3,4-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbamate or pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Carbamate compounds: Molecules with carbamate groups attached to various aromatic or aliphatic moieties.
Uniqueness
5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate is unique due to the combination of its pyrrolidine ring and the 3,4-dimethoxyphenyl carbamate group. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
88015-97-8 |
|---|---|
Fórmula molecular |
C13H16N2O5 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
(5-oxopyrrolidin-3-yl) N-(3,4-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H16N2O5/c1-18-10-4-3-8(5-11(10)19-2)15-13(17)20-9-6-12(16)14-7-9/h3-5,9H,6-7H2,1-2H3,(H,14,16)(H,15,17) |
Clave InChI |
BTBDCPMUFRKFFS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)OC2CC(=O)NC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


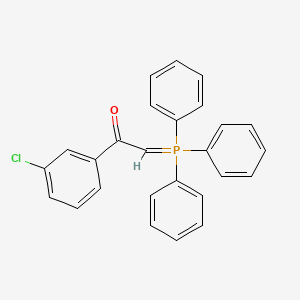
![4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid](/img/structure/B12887273.png)
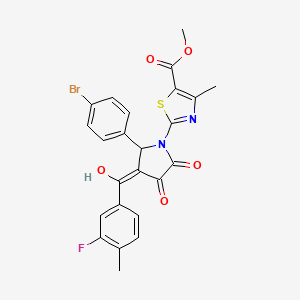
![7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)

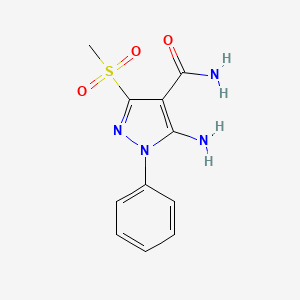
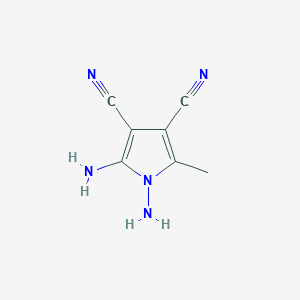
![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)

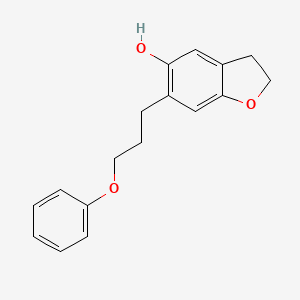
![2-(Aminomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887320.png)
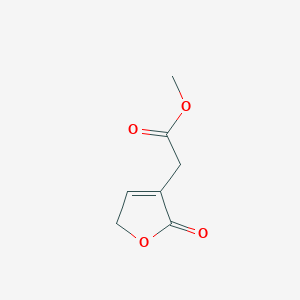
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)
![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)
